2-Fluoro-5-(thiophen-2-yl)benzaldehyde
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Overview
Description
2-Fluoro-5-(thiophen-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde typically involves the introduction of a thiophene ring and a fluorine atom onto a benzaldehyde framework. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the benzaldehyde ring. The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated benzaldehyde under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(thiophen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Fluoro-5-thiophen-2-yl-benzoic acid.
Reduction: 2-Fluoro-5-thiophen-2-yl-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(thiophen-2-yl)benzaldehyde has several applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(thiophen-2-yl)benzaldehyde and its derivatives involves interactions with various molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-thiophen-2-yl-benzaldehyde
- 2-Fluoro-5-thiophen-2-yl-benzoic acid
Uniqueness
2-Fluoro-5-(thiophen-2-yl)benzaldehyde is unique due to the specific positioning of the fluorine atom and the thiophene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H7FOS |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-fluoro-5-thiophen-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FOS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-7H |
InChI Key |
WZQDORMKCIJDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
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